1,1-Diethylurea

Beschreibung

Contextualization within Urea Derivatives and Organic Chemistry

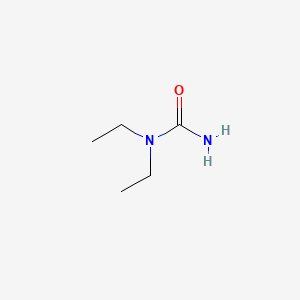

1,1-Diethylurea, with the chemical formula C₅H₁₂N₂O, is an organic compound that belongs to the broad class of urea derivatives. solubilityofthings.combiosynth.com Structurally, it is an asymmetrical urea, featuring two ethyl groups attached to one of the nitrogen atoms of the core urea functional group. cymitquimica.com This arrangement distinguishes it from its symmetrical isomer, 1,3-diethylurea, where the ethyl groups are attached to different nitrogen atoms.

In the realm of organic chemistry, urea and its derivatives are of significant interest due to the unique properties conferred by the urea functionality. nih.gov The presence of a carbonyl group flanked by two nitrogen atoms allows for resonance, which influences the molecule's electronic properties and reactivity. nih.gov These compounds can act as hydrogen bond donors and acceptors, a characteristic that governs their solubility and interactions with other molecules. solubilityofthings.comnih.gov this compound is a white crystalline solid at room temperature and is soluble in water and various organic solvents, making it a versatile component in different chemical environments. solubilityofthings.comcymitquimica.com Its ability to participate in various chemical reactions, such as hydrolysis and reactions with amines, underscores its role as a building block in organic synthesis. solubilityofthings.com

The substitution pattern on the urea scaffold, as seen in this compound, plays a crucial role in determining the molecule's conformation and reactivity. nih.gov This specific substitution influences its physical properties, such as melting point and solubility, and its utility as a reagent or intermediate in the synthesis of more complex molecules. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | biosynth.com |

| Molecular Weight | 116.16 g/mol | biosynth.com |

| CAS Number | 634-95-7 | biosynth.com |

| Appearance | White crystalline solid | solubilityofthings.com |

| Melting Point | 69-71 °C | |

| Boiling Point | 130 °C / 3 mmHg | chemsrc.com |

| Density | 0.975 g/cm³ | chemsrc.com |

| Water Solubility | 50 g/L | |

Significance in Contemporary Chemical and Allied Disciplines

The distinct structure of this compound underpins its importance across several modern scientific fields. It serves as a valuable intermediate and reagent in organic synthesis, particularly for creating other urea derivatives and more complex chemical structures. solubilityofthings.comcymitquimica.com

In materials science, urea derivatives like this compound are investigated for their ability to influence the properties of materials. For instance, research has shown that this compound can induce the physical gelation of proteins like hen egg white lysozyme in aqueous solutions. bocsci.com It is also used in the study of molecular cocrystals, where it forms adducts with other molecules, such as nitro-substituted aromatic carboxylic acids, leading to new materials with specific structural properties. chemsrc.comscbt.com

In the pharmaceutical and biochemical sectors, the urea scaffold is a key component in many bioactive compounds. nih.gov While direct applications are in research, this compound is used as a building block in the synthesis of potential drug candidates and as a tool compound in biochemical studies. solubilityofthings.comcymitquimica.com For example, it is a synthetic intermediate for 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, which is itself an intermediate in the production of the beta-blocker celiprolol hydrochloride. bocsci.com Its ability to interact with biological molecules makes it and its derivatives subjects of ongoing research in drug discovery. ontosight.ai

Furthermore, in the context of green chemistry, which seeks to develop more environmentally benign chemical processes, urea derivatives are being explored. Their use as components in low-melting mixtures or deep eutectic solvents is an area of active investigation, aiming to replace traditional volatile organic solvents. unirioja.es

Historical Perspective of this compound Research and Development

The study of urea and its derivatives dates back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the starting point of modern organic chemistry. nih.gov Following this discovery, a vast number of urea derivatives were synthesized and studied throughout the 19th and 20th centuries.

Early research into compounds like this compound was foundational, focusing on their synthesis, basic chemical properties, and reactions. The traditional methods for synthesizing ureas often involved the use of amines reacting with phosgene or isocyanates. nih.gov These fundamental studies paved the way for their application as intermediates in the production of other chemicals.

In more recent decades, research has become more specialized. For example, a 2000 study detailed the synthesis and crystal structures of molecular cocrystals formed between this compound and a series of nitro-substituted aromatic carboxylic acids. chemsrc.com This highlights a shift towards understanding and utilizing the supramolecular chemistry of these compounds. Similarly, research from the 1990s explored its role as a synthetic intermediate for pharmaceuticals, with a liquid chromatographic method being developed to determine its purity and that of its potential impurities. bocsci.com The continued investigation into the conformational properties and non-covalent interactions of substituted ureas demonstrates the compound's enduring relevance in fundamental and applied chemical research. nih.govnih.gov

Eigenschaften

IUPAC Name |

1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNHQRORINJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060900 | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-95-7, 50816-31-4 | |

| Record name | N,N-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways of 1,1-diethylurea

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing urea derivatives have been well-documented, providing a foundational understanding of urea bond formation. These routes often involve reactive intermediates and have been refined over time to improve yields and safety.

The formation of 1,1-diethylurea fundamentally involves the reaction of a diethylamine source with a carbonyl donor. Classical approaches often utilize highly reactive and toxic reagents like phosgene or its equivalents. nih.gov In this process, an amine reacts with phosgene to generate an isocyanate intermediate, which subsequently reacts with a second amine to form the urea derivative. nih.gov

A crucial intermediate in many urea syntheses is carbamic acid. Substituted carbamic acids (R¹R²NCO₂H) are generally unstable compounds that tend to decarboxylate. thieme-connect.de However, their salts, known as carbamates, are quite stable. thieme-connect.de Alkylammonium carbamates can be formed by the reaction of primary or secondary amines with carbon dioxide. thieme-connect.denih.gov These carbamates can then serve as precursors. For instance, carbamic acids derived from primary amines can react with Mitsunobu reagents to generate isocyanates in situ, which are then condensed with other amines to afford ureas. nih.gov

Another established pathway involves the reaction of an amine with a cyanate, such as potassium isocyanate, often in an aqueous solution. rsc.org The reaction proceeds via the nucleophilic addition of the amine to the isocyanate. atamankimya.com For example, the synthesis of the analogous 1,1-dimethylurea can be achieved by reacting a dimethylamine aqueous solution with sodium cyanate. google.com This method avoids the direct use of phosgene but requires careful control to minimize side reactions and purify the water-soluble product. google.com The plausible mechanism involves the nucleophilic attack of the amine on the cyanate to form the urea. rsc.org

Table 1: Established Synthetic Routes for Urea Derivatives

| Method | Reactants | Reagents/Conditions | Key Feature |

|---|---|---|---|

| Phosgene-based Synthesis | Diethylamine, Phosgene | Base, two-step process | Proceeds via isocyanate intermediate; highly toxic reagent. nih.gov |

| Cyanate Reaction | Diethylamine, Potassium Cyanate | Water, mild conditions | Avoids phosgene; suitable for aqueous synthesis. rsc.org |

Catalysis offers a powerful tool to enhance the efficiency and selectivity of urea synthesis, often allowing for milder reaction conditions and avoiding harsh reagents. Various metal-based and organocatalytic systems have been developed for the carbonylation of amines. rsc.org

Zinc catalysts have emerged as effective mediators for the formation of urea bonds. researchgate.netresearchgate.net A convenient method for synthesizing unsymmetrical ureas utilizes carbonyldiimidazole (CDI) and recyclable activated zinc metal. researchgate.net This methodology is suitable for both aliphatic and aromatic amines, yielding the desired urea products in good to excellent yields. researchgate.net

The proposed mechanism for zinc-catalyzed urea synthesis suggests that the zinc metal, often activated with an acid, facilitates the key bond-forming steps. researchgate.net In a typical reaction involving CDI, the zinc catalyst activates the amine. The amine then attacks the CDI to form an intermediate. A second amine molecule, also activated by the catalyst, can then react with this intermediate to form the final urea product. The process is cost-effective and demonstrates high atom economy. researchgate.net

In other zinc-catalyzed systems, particularly those for synthesizing related compounds from urea itself, the catalyst's role is to activate the reactants. For instance, in the reaction of glycerol and urea catalyzed by zinc sulfate (ZnSO₄), the catalyst is believed to transform into the true active species, which then activates both the urea and the alcohol for the subsequent nucleophilic attack. mdpi.com While this example is not a direct synthesis of this compound, it illustrates the fundamental principle of how zinc catalysts activate substrates in reactions involving urea or its precursors. The zinc species can form complexes, such as Zn(NCO)₂(NH₃)₂, which are the actual catalytic entities. akjournals.com

The principles of green chemistry have driven the development of one-pot synthesis and multicomponent reactions (MCRs) to improve efficiency and reduce waste. rsc.orgresearchgate.net A one-pot process, where multiple reaction steps are carried out in a single vessel without isolating intermediates, minimizes chemical waste, saves time, and simplifies procedures. nih.gov

Catalytic Approaches in this compound Formation

Novel Synthetic Methodologies for this compound and its Analogues

Recent research has focused on developing novel synthetic methods that are not only efficient but also environmentally benign, moving away from hazardous solvents and reagents.

A significant advancement in the green synthesis of ureas is the use of water as a reaction solvent. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution. A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding the need for an organic co-solvent. rsc.orgrsc.org

This aqueous methodology has been used to synthesize a variety of ureas, including this compound, in good to excellent yields (73% for this compound). rsc.org The process is scalable and purification is often simplified to filtration or basic extraction, avoiding the need for silica gel chromatography. rsc.org This approach is not only safer and more environmentally friendly but also demonstrates unique chemoselectivity based on the pKaH of the amines involved. rsc.org The use of water as a solvent aligns perfectly with the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of safer solvents. rsc.org Other green approaches include the use of deep eutectic solvents (DES), which are non-toxic, biodegradable, and reusable reaction media. acs.orgrsc.orgmdpi.com

Table 2: Comparison of Green Synthesis Strategies for Ureas

| Strategy | Solvent/Medium | Key Advantages | Example Reactants |

|---|---|---|---|

| Aqueous Synthesis | Water | Environmentally benign, no organic co-solvent, simple workup, scalable. rsc.orgrsc.org | Diethylamine, Potassium Isocyanate |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with specific stereochemistry and regiochemistry is crucial for various applications, particularly in the development of biologically active compounds and functional materials. Research in this area focuses on controlling the spatial arrangement of atoms and the specific placement of functional groups within the molecule.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. While information specifically on the stereoselective synthesis of this compound derivatives is limited, general principles of asymmetric synthesis can be applied. For instance, the synthesis of chiral tetrahydropyrimidinone derivatives has been achieved with a high degree of diastereoselectivity using a tartaric acid-dimethylurea melt, which acts as a solvent, catalyst, and reagent. rsc.org This approach, which avoids the use of metals, could potentially be adapted for the synthesis of chiral this compound analogs. rsc.org The synthesis of both enantiomers of dechloro-cyanobacterin, a complex natural product, highlights the importance of stereocontrol in achieving biologically active molecules. tandfonline.com Although this example does not directly involve this compound, the strategies employed for creating specific stereocenters are relevant to the synthesis of its chiral derivatives. tandfonline.com

Regioselective Synthesis:

Regioselective synthesis focuses on directing a chemical reaction to a specific position on a molecule. In the context of this compound derivatives, this often involves controlling the substitution pattern on a larger molecular scaffold containing the this compound moiety.

A notable example is the regioselective synthesis of 1,5-diaryl-2-(hydroxyalkyl)-8-methylglycolurils. researchgate.net This reaction involves the cyclocondensation of N-methylurea with derivatives of tetrahydroimidazooxazolone and related structures, proceeding with high regioselectivity to yield the desired products. researchgate.net Similarly, a one-pot regioselective synthesis of substituted pyridine derivatives has been reported, starting from enaminones, ammonium acetate, and 1,3-dicarbonyl compounds. researchgate.net While not directly employing this compound, these methods demonstrate strategies for achieving regiocontrol in the synthesis of complex heterocyclic systems that could incorporate a this compound group.

The synthesis of functionalized indoles in a tartaric acid-dimethylurea melt also demonstrates regioselectivity, yielding indolenines with excellent results. researchgate.net Furthermore, the regioselective synthesis of C5-arylated imidazole derivatives has been achieved through palladium-catalyzed C-H arylation reactions. isfcppharmaspire.com These examples underscore the potential for developing highly specific synthetic routes to functionalized this compound derivatives.

Reaction Chemistry of this compound

Hydrolysis and Degradation Pathways of this compound

The breakdown of this compound can occur through hydrolysis and other degradation pathways. In the presence of water, this compound can undergo hydrolysis to yield diethylamine and carbonic acid, which can further decompose. solubilityofthings.com This reaction is a fundamental characteristic of many urea compounds.

The degradation of related phenylurea herbicides, such as diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), provides insights into potential pathways for this compound. The degradation of diuron can proceed through N-demethylation to form monomethyl and then demethylated derivatives, followed by cleavage of the urea side chain to produce 3,4-dichloroaniline. researchgate.net Another pathway involves the direct hydrolytic cleavage of the N,N-dimethylurea side chain to form the corresponding aniline. researchgate.net It is plausible that analogous pathways involving N-deethylation and cleavage of the diethylurea group could occur for this compound derivatives. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.

The enzymatic hydrolysis of ureas is highly specific. For example, the enzyme urease catalyzes the hydrolysis of urea but not this compound. brainly.com This specificity is attributed to the different molecular shapes and sizes of the substrates, as the bulkier diethyl groups of this compound prevent it from fitting into the enzyme's active site. brainly.com

The thermal stability of urea derivatives can be influenced by their structure. For instance, 3,3'-(1,5-Naphthalenediyl)bis(this compound) may undergo thermal decomposition upon heating, releasing nitrogen gas and smaller organic molecules. smolecule.com

Reactions with Amines and Other Nucleophiles

This compound can react with various nucleophiles, including amines, although these reactions often require specific conditions. Generally, ureas are relatively inert towards nucleophilic substitution and may necessitate high temperatures, acidic or basic conditions, or metal catalysis to react with alcohols, amines, and thiols. nih.gov

However, hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. nih.gov While this compound itself is not a trisubstituted urea, this finding suggests that modifying its structure could enhance its reactivity towards nucleophiles. Studies on the solvolysis of various urea derivatives in neutral methanol revealed that N,N-diethylurea was largely unreactive, whereas more sterically hindered ureas showed significant conversion to the corresponding carbamate. nih.gov

The reaction of this compound with other amines can be used to synthesize more complex structures. solubilityofthings.com For instance, the reaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with various amines and amides has been studied, demonstrating the addition of these nucleophiles to a C=N double bond. researchgate.net The reaction of this compound with urea resulted in a bicyclic product. researchgate.net

Formation of Adducts and Complexes

This compound is known to form molecular adducts and co-crystals with various compounds, particularly carboxylic acids. scbt.compublish.csiro.au These adducts are held together by hydrogen bonding and other non-covalent interactions.

A series of molecular adducts have been prepared between this compound and nitro-substituted aromatic carboxylic acids, including 2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid, 5-nitrosalicylic acid, and 3,5-dinitrosalicylic acid. publish.csiro.au The crystal structures of several of these adducts have been determined by single-crystal X-ray diffraction. publish.csiro.auresearchgate.net

In these adducts, a primary cyclic hydrogen-bonding interaction is typically observed between the amide group of the this compound and the carboxylic acid group of the acid. publish.csiro.augrafiati.com Further peripheral associations, also involving hydrogen bonding, lead to the formation of polymeric structures, such as simple chains or, in one case, a cyclic tetramer. publish.csiro.auresearchgate.netgrafiati.com The crystal structure of pure this compound itself reveals a cyclic hydrogen-bonded tetramer that further assembles into a chain polymer through weaker hydrogen-bonding associations. publish.csiro.auresearchgate.net

An adduct hydrate of this compound with pyrazine-2,3-dicarboxylic acid has also been prepared and characterized. researchgate.net In this structure, a primary asymmetric cyclic hydrogen-bonding interaction occurs between the amide group of the urea and one of the carboxylic acid groups. researchgate.net Additional hydrogen bonding involving the second carboxylic acid group, the urea, and a lattice water molecule results in a ribbon-like polymer structure. grafiati.comresearchgate.net

Spectroscopic and Structural Elucidation of 1,1-diethylurea and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for a comprehensive understanding of 1,1-diethylurea's chemical and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound. Dynamic NMR experiments, in particular, are used to investigate processes such as restricted rotation around amide bonds. Studies on related amide compounds, such as 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, have utilized advanced dynamic NMR experiments to determine the energy barriers associated with bond rotation. For instance, the rotational barrier for the amide group in this analogue was found to be 16.4 kcal/mol. Such studies provide valuable information on the flexibility and conformational properties of amide bonds, which are fundamental to understanding the behavior of more complex systems. The application of NMR in conformational analysis allows for the determination of averaged chemical shifts and coupling constants for atoms within a molecule that is in conformational equilibrium. auremn.org.br

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. pg.edu.plwisc.edu In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the strong absorption band of the carbonyl group (C=O) in amides typically appears in a specific region of the IR spectrum. pg.edu.pluobabylon.edu.iq The exact frequency of this absorption can be influenced by factors such as hydrogen bonding. uobabylon.edu.iq Molecular adducts of this compound with various nitro-substituted aromatic carboxylic acids have been characterized using infrared spectroscopy to confirm the interactions between the constituent molecules. publish.csiro.auresearchgate.net The technique is valuable for providing a "molecular fingerprint," and if two pure samples exhibit identical IR spectra, they are considered to be the same compound. pg.edu.pl

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and analyzing its fragmentation patterns upon ionization. uwo.ca When a molecule is ionized in a mass spectrometer, it forms a molecular ion, the mass of which corresponds to the compound's molecular weight. uwo.ca This molecular ion can then break down into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used to deduce the molecule's structure. uwo.ca While specific fragmentation data for this compound is not detailed in the provided results, studies on analogous compounds like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) demonstrate the use of techniques like collision-induced dissociation (CID) to study fragmentation pathways. researchgate.net High-resolution mass spectrometry (HRMS) has also been employed in the characterization of complex derivatives involving urea moieties. researchgate.net

Table 1: Key Spectroscopic Data for Urea Derivatives

| Spectroscopic Technique | Analyte | Observation | Reference |

|---|---|---|---|

| Dynamic NMR | 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Amide rotational barrier: 16.4 kcal/mol | |

| IR Spectroscopy | Amides (general) | Strong C=O absorption | pg.edu.pluobabylon.edu.iq |

| Mass Spectrometry | Diuron (analogue) | Fragmentation pathways studied by CID | researchgate.net |

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net The crystal structure of the parent this compound has been determined, revealing a cyclic, hydrogen-bonded tetramer that further assembles into a chain polymer through weaker hydrogen-bonding interactions. publish.csiro.auresearchgate.net This technique has also been applied to numerous molecular co-crystals and adducts of this compound with other molecules, such as aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid. publish.csiro.aupublish.csiro.au These studies show that primary cyclic hydrogen-bonding interactions typically form between the amide group of the this compound and the carboxylic acid group of the co-former. publish.csiro.auresearchgate.net The determination of crystal structures from X-ray powder diffraction data is also a noted technique for related compounds like 1,3-dimethylurea. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Conformational Analysis and Molecular Dynamics of this compound

The study of conformational analysis and molecular dynamics focuses on the different spatial arrangements of a molecule (conformers) and how they interconvert.

The rotation around the carbon-nitrogen (C-N) bond in amides is restricted due to the partial double bond character of this bond, a result of resonance between the nitrogen lone pair and the carbonyl group. researchgate.net This restricted rotation leads to the existence of planar conformers and a significant energy barrier to rotation. The height of this barrier can be influenced by steric and electronic factors. researchgate.netscience.gov

Studies on various amides have shown that these rotational barriers typically range from 15 to 23 kcal/mol. fcien.edu.uy For example, research on 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, an analogue of this compound, determined the rotational energy barrier to be 68.6 kJ/mol (approximately 16.4 kcal/mol). researchgate.net Another study measured the free energy of activation (ΔG‡) for rotation about both C(O)-N bonds of 1,1-dimethylurea. acs.org Theoretical calculations, such as those using the G3B3 quantum mechanical method, are also employed to determine the relative energies and free energies of different conformers of amides and related molecules. nih.gov These investigations are crucial for understanding the fundamental conformational properties of amides.

Table 2: Rotational Energy Barriers for Amide Bonds in Urea Analogues

| Compound | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 | Dynamic NMR | researchgate.net |

| N-methylacetamide | ~3 | Theoretical | nih.gov |

| General Amides | 15-23 | Experimental (Gas Phase/Solution) | fcien.edu.uy |

Intermolecular Interactions and Self-Assembly in Solution

The behavior of this compound in solution is dictated by a combination of hydrogen bonding and hydrophobic interactions, leading to distinct self-assembly patterns that are highly dependent on the nature of the solvent. The asymmetrically substituted nature of the molecule, with two ethyl groups on one nitrogen atom, sterically influences its aggregation behavior compared to its symmetrically substituted isomers.

In aqueous solutions, the urea functional group of this compound facilitates moderate solubility through hydrogen bonding with water molecules. solubilityofthings.com The molecule's amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. solubilityofthings.comnih.gov Concurrently, the two ethyl groups introduce a hydrophobic character, contributing to interactions that reduce the contact area with water. nih.gov Studies dissecting molecular interactions in water have quantified the favorable interplay between the nonpolar (sp³C) portions of alkylureas and other molecules. nih.govnih.gov

The self-assembly of this compound is particularly pronounced in non-polar solvents. researchgate.net Research combining IR spectroscopy, dipole moment measurements, and DFT calculations has revealed that asymmetrically disubstituted ureas like this compound tend to form non-polar cyclic dimers in solution. researchgate.net This stands in stark contrast to symmetrically disubstituted ureas, such as 1,3-diethylurea, which are known to form highly polar, polymeric chains through extensive hydrogen bonding. researchgate.net

The degree of aggregation is significantly influenced by the solvent's polarity. In a non-polar solvent like carbon tetrachloride (CCl₄), this compound exhibits a limited degree of association, reaching an average molecular weight that is merely double that of the monomer. researchgate.net This is substantially lower than the aggregation observed for its symmetric counterparts under similar conditions. researchgate.net The aggregation is even weaker in more polar solvents like chloroform and 1,2-dichloroethane, which can compete for hydrogen bonding sites and disrupt the self-assembly process. researchgate.net The difference in aggregation behavior is also reflected in the electrical properties of their solutions; a solution of this compound in a non-polar solvent shows very low permittivity compared to an analogous solution of 1,3-diethylurea. researchgate.net

The table below summarizes the comparative aggregation behavior of this compound in different solvent environments based on research findings.

| Compound | Solvent | Observed Aggregation (Relative to Monomer Mass) | Primary Supramolecular Structure | Reference |

|---|---|---|---|---|

| This compound | Carbon Tetrachloride (CCl₄) | ~2-fold | Non-polar cyclic dimers | researchgate.net |

| 1,3-Diethylurea | Carbon Tetrachloride (CCl₄) | ~12-fold | Polymeric chains | researchgate.net |

| This compound | Chloroform | ~2-fold | Weakly associated species | researchgate.net |

| This compound | 1,2-Dichloroethane | ~2-fold | Weakly associated species | researchgate.net |

| This compound | Water | Solvated monomers/small aggregates | Hydrogen bonding with solvent | solubilityofthings.comnih.gov |

Theoretical and Computational Studies of 1,1-diethylurea

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 1,1-diethylurea. materials.internationalarabjchem.org These calculations are typically performed using specific basis sets, such as 6-311G+(d,p) or B3LYP/6-31+ (d,p), to achieve accurate geometries and electronic characteristics. materials.internationalbohrium.com

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic behavior of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materials.international A higher HOMO energy (EHOMO) suggests a greater tendency for electron donation to an appropriate acceptor molecule, such as the d-orbital of a metal surface. materials.international Conversely, a lower LUMO energy (ELUMO) points to a higher electron affinity. materials.internationalresearchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for assessing the stability of the inhibitor-metal complex. materials.international A smaller energy gap implies that the molecule can be more easily polarized and is generally associated with higher reactivity and stronger adsorption on a metal surface, as electrons can be readily donated. materials.international In a comparative study of urea derivatives, this compound (referred to as Cpd E) exhibited the lowest energy gap, suggesting a high potential for corrosion inhibition. materials.international

Table 1: Quantum Chemical Parameters for this compound and Related Compounds materials.international

| Compound | EHOMO (u.a.) | ELUMO (u.a.) | ΔE (u.a.) |

| Imidazolidin-2-one (Cpd A) | -0.271 | -0.019 | 0.252 |

| 4-methylimidazolidine-2-one (Cpd B) | -0.266 | -0.015 | 0.251 |

| Tetrahyropyrimidin-2(1H)-one (Cpd C) | -0.269 | -0.021 | 0.248 |

| 1,3-dimethylimidazolidin-2-one (Cpd D) | -0.258 | -0.013 | 0.245 |

| This compound (Cpd E) | -0.251 | -0.011 | 0.240 |

| 1,3-dimethylurea (Cpd F) | -0.254 | -0.013 | 0.241 |

This table is based on data from a study that used the B3LYP/6-31+ (d,p) method for calculations. materials.international

Electrostatic Potential and Reactivity Indices (Fukui Functions)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electron density distribution and identifying reactive sites within a molecule. materials.internationalresearchgate.net In an MEP map, regions of high negative electrostatic potential (typically colored red and yellow) indicate areas prone to electrophilic attack, while regions of high positive potential (blue) are susceptible to nucleophilic attack. materials.international For urea derivatives, the oxygen and nitrogen atoms are generally the primary reactive sites. materials.internationalresearchgate.net

Fukui functions provide a more quantitative measure of local reactivity. materials.international These indices, derived from Mulliken population analysis, help to pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic reactions. materials.internationaltandfonline.com For this compound, analysis of Fukui indices reveals the reactive centers capable of donating and accepting electrons, which is crucial for understanding its interaction with metal surfaces. materials.international

Adsorption and Binding Energies on Material Surfaces

Theoretical calculations are highly effective in predicting the behavior of molecules like this compound when they adsorb onto material surfaces, which is particularly relevant for applications such as corrosion inhibition. materials.international The adsorption process can be simulated to understand the interaction between the inhibitor molecule and the metal surface. researchgate.net

The strength of this interaction is quantified by the adsorption and binding energies. mdpi.com A high adsorption energy value, which is typically negative, indicates a strong and spontaneous adsorption process. researchgate.netyoutube.com For instance, in a study comparing several urea derivatives, the adsorption energies on Fe(110) and Sn(111) surfaces were calculated to assess their potential as corrosion inhibitors. materials.international These simulations often involve placing a single optimized inhibitor molecule on the metal surface in the presence of solvent molecules, such as water, to mimic real-world conditions. materials.international

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules over time. materials.internationalmdpi.com

Corrosion Inhibition Mechanisms and Surface Interactions

MD and MC simulations provide detailed insights into the mechanism of corrosion inhibition by molecules like this compound. mdpi.com These simulations can model the adsorption process on a metal surface, revealing the orientation of the inhibitor molecule and its interaction with the surface atoms. researchgate.netmdpi.com

For organic inhibitors, the presence of heteroatoms like nitrogen and oxygen with lone electron pairs serves as active centers for adsorption onto the metal surface. mdpi.com Simulations can demonstrate how these molecules displace water molecules from the surface and form a protective layer. mdpi.com Monte Carlo simulations have been used to show a favorable interaction between urea derivatives, including this compound, and both Fe(110) and Sn(111) surfaces in an acidic medium. materials.internationalresearchgate.net The simulations can also calculate key parameters like adsorption energy, which quantifies the strength of the interaction between the inhibitor and the surface. mdpi.com

Table 2: Monte Carlo Simulation Parameters for Adsorption of Urea Derivatives researchgate.net

| Parameter | Fe(110) Surface | Sn(111) Surface |

| Adsorption Energy (kcal/mol) | ||

| This compound + 500 H2O + Surface | - | - |

| Binding Energy (kcal/mol) | ||

| This compound | - | - |

| Rigid Adsorption Energy (kcal/mol) | ||

| This compound | - | - |

| Deformation Energy (kcal/mol) | ||

| This compound | - | - |

Note: Specific energy values for this compound were indicated to be present in the source study but not explicitly detailed in the provided abstract. The table structure is based on typical outputs of such simulations. researchgate.netmdpi.com

Solvent-Solute Interactions and Thermodynamic Properties

The interaction of this compound with solvents, particularly water, is crucial for understanding its behavior in aqueous solutions. While extensive research exists on urea's interaction with water, studies on its alkyl derivatives like this compound are also important. aip.org There is ongoing discussion about whether urea and its derivatives act as "structure makers" or "structure breakers" in water. aip.org

Monte Carlo and molecular dynamics simulations are employed to investigate these solvent-solute interactions at a molecular level. aip.orgarxiv.orgunifr.ch These simulations can model the hydration of urea derivatives and the formation of clusters. aip.org Some studies suggest that while urea can form clusters, these structures have a short lifetime. aip.org Quantum mechanical calculations have shown that while cyclic urea dimers can be stable, hydration weakens the urea-urea interactions, leading to structures where urea molecules are bridged by water molecules. aip.org

Experimentally, thermodynamic properties such as the molar enthalpy of sublimation for this compound have been determined from the temperature dependence of its vapor pressure using the transpiration method. researchgate.netacs.org These experimental data are vital for validating and refining the parameters used in computational models for predicting thermodynamic properties. educacao.wspsl.eu

Applications of 1,1-diethylurea in Advanced Organic Synthesis

1,1-Diethylurea as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound is frequently employed as a foundational molecule or building block in multi-step synthetic pathways. solubilityofthings.com Its utility stems from the reactive primary amine (-NH2) group, which can serve as a nucleophile, allowing for the introduction of the diethylurea moiety into larger molecular frameworks. wikipedia.org This characteristic makes it a key component in creating diverse chemical structures for research and industrial purposes, ranging from pharmaceuticals to agrochemicals. solubilityofthings.comcymitquimica.com

The fundamental structure of this compound allows it to be an excellent starting point for the synthesis of more complex, substituted urea derivatives. solubilityofthings.com The presence of a reactive primary amine group enables further chemical modifications. For example, it can undergo reactions to form N-substituted ureas, where new functional groups are attached to the nitrogen atom. This capability is crucial in medicinal chemistry and materials science, where the urea scaffold is a common feature in biologically active compounds and functional polymers. ontosight.aismolecule.com The synthesis of '3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diethyl-urea' illustrates how the this compound unit can be incorporated into a larger, more functionalized molecule. ontosight.ai

This compound and its structural motif are integral to the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their prevalence in natural products and pharmaceuticals. Research has shown the incorporation of the this compound moiety into complex heterocyclic systems, such as those containing pyrazole or pyrimidine rings. ontosight.airesearchgate.net For instance, the compound 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea was successfully synthesized, demonstrating the role of this compound as a building block for intricate, multi-ring systems with potential pharmacological relevance. researchgate.net While its analogue, 1,1-dimethylurea, is noted as a key starting material for pyrimidine derivatives, the principle extends to this compound for creating similar nitrogen-containing heterocycles.

The application of this compound as an intermediate extends significantly into the production of pharmaceuticals and agrochemicals. solubilityofthings.comcymitquimica.com Its structure is a key component in various biologically active molecules. In the pharmaceutical industry, it serves as a precursor for drug candidates and active pharmaceutical ingredients (APIs). solubilityofthings.combiosynth.com Similarly, in agricultural chemistry, it is used in the synthesis of products like herbicides and pesticides. solubilityofthings.comsmolecule.com The related compound class of 3-(substituted-phenyl)-1,1-dimethylureas, such as Metoxuron, are effective herbicides, highlighting the utility of the N,N-dialkylurea core structure in agrochemical design. nih.gov

The importance of this compound as a pharmaceutical intermediate is clearly demonstrated in the synthesis of specific drugs.

Celiprolol Intermediate : The cardioselective β-blocker Celiprolol, chemically known as N′-[3-acetyl-4-[3-[(1,1-dimethylethyl)-amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea hydrochloride, is built upon a this compound core. chalcogen.roakjournals.com A key step in its synthesis involves the use of 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, which acts as a direct process intermediate for constructing the final drug molecule. bocsci.comnih.govresearchgate.net

Cariprazine Analogue Development : While the atypical antipsychotic Cariprazine is a dimethylurea derivative, this compound has been used as a direct precursor in the research and development of its analogues. nih.govsmolecule.com In a study aimed at exploring structure-activity relationships, researchers synthesized 3-(trans-4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1,1-diethylurea by using diethylcarbamoyl chloride. nih.gov This research highlights the use of this compound to modify existing drug structures, in this case, by increasing the bulkiness of the urea moiety to study its effect on receptor binding and potency. nih.gov

| Drug/Analogue | Intermediate/Precursor Role of this compound | Application |

| Celiprolol | The core structure is a substituted this compound. The compound 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea is a key synthetic intermediate. bocsci.comnih.govresearchgate.net | Cardioselective β-blocker for hypertension and angina. akjournals.com |

| Cariprazine Analogue | Used as a direct precursor to create a diethylurea version of the drug for research, specifically 3-(trans-4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1,1-diethylurea. nih.gov | Antipsychotic drug discovery and development. nih.gov |

Synthesis of Pharmaceuticals and Agrochemicals

Catalytic Applications of this compound and its Analogues

Beyond its role as a structural building block, this compound and related urea structures have been identified as effective organocatalysts for specific organic transformations. nih.gov Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry.

This compound has been shown to effectively catalyze amidation reactions, which are a form of condensation reaction. nih.gov Specifically, it was found to be the most efficient catalyst among several screened urea structures for the reaction between electron-deficient aryl azides and phenylacetaldehydes to form aryl amides. nih.gov

The reaction proceeds under mild, near-neutral conditions at room temperature. The proposed mechanism involves the activation of the aldehyde by this compound through hydrogen bonding interactions, which stabilizes the enol form. This activated enol then undergoes a 1,3-dipolar cycloaddition with the electrophilic azide, followed by a rearrangement of the resulting triazoline intermediate to yield the final amide product. nih.gov This catalytic activity under gentle conditions is significant as it helps to inhibit side reactions like the dehydration of the reaction intermediate. nih.gov

| Catalytic Reaction Details | |

| Reaction Type | Amidation (Condensation) |

| Reactants | Electron-deficient aryl azides and phenylacetaldehydes |

| Catalyst | This compound (DEU) |

| Proposed Mechanism | Activation of aldehyde via hydrogen bonding, followed by 1,3-dipolar cycloaddition and rearrangement. |

| Significance | Enables amidation under mild, near-neutral conditions, inhibiting unwanted side reactions. |

Data sourced from: N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes. nih.gov

Stabilization of Chemical Species (e.g., Hydrogen Peroxide)

The chemical architecture of this compound, featuring electron-rich oxygen and nitrogen atoms, facilitates the formation of hydrogen bonds. This characteristic is central to its function as a stabilizer for certain chemical species. While direct, extensive research on this compound for the stabilization of hydrogen peroxide is not widely documented, the principle can be understood from the behavior of analogous urea compounds. Urea and its derivatives are known to form stable crystalline adducts with hydrogen peroxide. For instance, the urea-hydrogen peroxide adduct is a well-known solid source of hydrogen peroxide, where the hydrogen peroxide molecules are held within the crystal lattice of urea through hydrogen bonding. This complexation effectively isolates the hydrogen peroxide, preventing its premature decomposition.

The mechanism is believed to involve hydrogen bond formation between the hydrogen atoms of hydrogen peroxide and the electron-rich functional groups (carbonyl and amine groups) of the urea molecule. google.com This interaction reduces the chemical activity of the peroxide, enhancing its stability. Similarly, this compound can form molecular adducts with other organic molecules, such as nitro-substituted aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid, through primary asymmetric cyclic hydrogen-bonding interactions. grafiati.com These examples demonstrate the capability of this compound to engage in the strong intermolecular forces necessary for forming stable complexes, a key requirement for a chemical stabilizer.

Applications in Polymer Science and Material Synthesis

In the realm of polymer science, this compound serves as a valuable, multifunctional compound, contributing to both the fundamental structure of polymers and the introduction of advanced, dynamic properties. Its applications range from being a foundational building block to a key enabler of next-generation "smart" materials.

This compound can be incorporated into polymer chains as a structural unit. It can function as a diamide crosslinking agent, where it is held within a polymer matrix through hydrogen bonds. deakin.edu.au Its structure can be integrated into complex polymer architectures, such as hyperbranched poly(urea-urethane)s. For example, a compound identified as 3-[5-(3,3-Diethyl-ureido)-2-methyl-phenyl]-1,1-diethyl-urea has been characterized in the synthesis of such polymers, illustrating its role as a building block. qucosa.de The synthesis of polyureas, a class of high-performance polymers, traditionally involves the reaction of diamines with diisocyanates. nih.gov Non-isocyanate routes are also being explored, and urea derivatives are central to these alternative, often more sustainable, synthetic pathways. nih.govunibo.it The incorporation of urea units like this compound into the polymer backbone contributes to properties such as high rigidity, melting point, and polarity due to the formation of symmetric double-dentate hydrogen bonds. nih.gov

A significant modern application of this compound is in the development of self-healing materials based on dynamic covalent chemistry. nih.govresearchgate.net In this context, this compound functions as a "hindered urea bond" (HUB). nih.govresearchgate.net HUBs are urea moieties with bulky substituents attached to the nitrogen atoms. nih.gov This steric hindrance destabilizes the typically robust urea bond, allowing it to dissociate and reform under specific conditions, often without the need for a catalyst. nih.gov

The dynamic nature of the hindered urea bond is based on a reversible dissociation into an isocyanate and an amine. nih.govresearchgate.net This equilibrium allows for the cleavage and reformation of covalent links within a polymer network, enabling the material to repair damage autonomously. nih.gov Researchers have studied a series of HUBs to understand the relationship between their structure and dynamic properties. In these studies, this compound (DEU) was compared with other hindered ureas like 1-(tert-butyl)-1-ethylurea (TBEU) and 1,1-diisopropylurea (DIPU). nih.govresearchgate.net

The research demonstrated that these HUBs exhibit significantly large equilibrium constants (Keq), indicating a strong tendency to form the urea bond, which is crucial for maintaining the mechanical integrity of the polymer. nih.gov For instance, the Keq for both DIPU and DEU was determined to be greater than 10⁷ M⁻¹, showcasing their suitability for creating stable yet dynamic polymers. nih.govresearchgate.net The ability to precisely tune the dynamic properties by selecting specific HUBs allows for the rational design of self-healing polyureas and poly(urethane-ureas) that can be repaired at low temperatures. nih.gov This chemistry is particularly promising as it can be integrated into conventional polyurea systems, potentially broadening the applications of these widely used polymers to include coatings, paints, and materials for 3D printing. rsc.org

Data Tables

Table 1: Properties of Various Hindered Urea Bonds (HUBs) in Scientific Research

| HUB Structure | Abbreviation | Equilibrium Constant (Keq) (M⁻¹) | Dissociation Rate (k₋₁) (h⁻¹) |

| 1-(tert-butyl)-1-ethylurea | TBEU | 7.9 x 10⁵ | 0.042 |

| 1,1-diisopropylurea | DIPU | > 10⁷ | 0.0015 |

| This compound | DEU | > 10⁷ | 0.0011 |

Data sourced from studies on dynamic covalent bonds for self-healing polymers. nih.govresearchgate.net

Biochemical and Biological Research Involving 1,1-diethylurea

Pharmacological and Biological Activity of 1,1-Diethylurea Derivatives

Derivatives of this compound are a class of organic compounds that have garnered significant interest in pharmacological and biological research. Their diverse biological activities stem from a central urea moiety, which can be modified with various chemical groups to influence their interactions with biological targets. ontosight.aisolubilityofthings.com These derivatives have been investigated for a wide range of potential therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. ontosight.aiontosight.ai

Potential Therapeutic Agents and Enzyme Function Targeting

Derivatives of this compound have shown promise as potential therapeutic agents due to their ability to interact with and modulate the function of various enzymes and receptors. ontosight.aisolubilityofthings.com The core urea structure, with its capacity for hydrogen bonding and potential for hydrophobic interactions, is a key feature in their biological activity. ontosight.ai

Research into urea derivatives has revealed their potential to inhibit a variety of enzymes, including those involved in cancer cell proliferation and microbial growth. ontosight.ai For instance, some urea compounds have been identified as inhibitors of proteases, which are enzymes implicated in the progression of diseases like HIV and Alzheimer's. The specific arrangement of functional groups on the urea backbone can be tailored to enhance binding to the active sites of target enzymes, leading to the disruption of metabolic pathways.

One area of significant interest is the development of this compound derivatives as anticancer agents. Studies have shown that certain derivatives can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. rjpbcs.com By blocking the activity of these kinases, the growth and proliferation of cancer cells can be impeded. For example, N,N'-carbonylbis(N-ethylbenzamide), a derivative of N,N'-diethylurea, has demonstrated higher in vitro antitumor activity against human breast cancer cell lines (MCF-7 and T47D) than the established drug hydroxyurea. wjpsonline.com Similarly, ring-substituted N,N'-Dibenzoyl-N,N'-Diethylurea derivatives have also shown potential as antitumor agents against the MCF-7 cell line. researchgate.net

Furthermore, the structural versatility of this compound allows for the synthesis of a wide array of derivatives with potentially enhanced therapeutic properties. solubilityofthings.com For example, the introduction of a pyrazole ring, a common feature in many pharmaceuticals, into a this compound structure has been explored for its potential to interact with various biological targets. ontosight.ai

Table 1: Examples of this compound Derivatives and their Potential Therapeutic Targets

| Derivative Name | Potential Therapeutic Target/Application | Reference |

| N,N'-carbonylbis(N-ethylbenzamide) | Antitumor (human breast cancer cell lines MCF-7 and T47D) | wjpsonline.com |

| Ring-substituted N,N'-Dibenzoyl-N,N'-Diethylurea | Antitumor (human breast cancer cell line MCF-7) | researchgate.net |

| 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diethyl-urea | Potential anti-inflammatory, anticancer, or antimicrobial therapy | ontosight.ai |

| 3,3'-(1,5-Naphthalenediyl)bis(this compound) | Potential anticancer, antimicrobial, and enzyme inhibition | smolecule.com |

Antimicrobial, Antiviral, and Anticancer Properties

Derivatives of this compound have demonstrated a broad spectrum of bioactivity, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.aismolecule.com The urea functional group is a key pharmacophore found in numerous drug candidates and contributes to these biological effects. nih.gov

Antimicrobial and Antifungal Activity:

Research has shown that various urea derivatives exhibit notable antimicrobial and antifungal activity. ontosight.ainih.govresearchgate.net For instance, newly synthesized urea derivatives containing aryl moieties have been screened against several bacterial and fungal strains, showing variable levels of interaction. nih.gov One study identified that 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited outstanding and selective inhibition against Acinetobacter baumannii. nih.gov The lipophilic adamantane moiety is a feature often used in drug design. nih.gov Other studies have also reported the antibacterial and antifungal properties of various N-alkyl substituted urea derivatives. researchgate.net

Anticancer Activity:

The potential of urea derivatives as anticancer agents is a significant area of research. ontosight.airjpbcs.comnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling. rjpbcs.com

Several studies have highlighted the cytotoxic activity of specific this compound derivatives against different cancer cell lines. For example:

N-ethyl-N-(ethylcarbamoyl)benzamide derivatives , synthesized from N,N'-diethylurea, have shown cytotoxic activity against human breast cancer cells (MCF-7). One derivative, 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide, exhibited higher activity than the commonly used anticancer drug 5-Fluorouracil. rjpbcs.com

N,N'-carbonylbis(N-ethylbenzamide) , another derivative of N,N'-diethylurea, also demonstrated higher antitumor activity against MCF-7 and T47D breast cancer cell lines compared to hydroxyurea. wjpsonline.com

Novel ureas derived from 1-aminotetralins , such as 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea and 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea, have been identified as potent cytotoxic agents against human U-87MG glioblastoma and PC-3 prostate cancer cell lines. nih.gov

Bis-urea derivatives, such as 3,3'-(1,5-Naphthalenediyl)bis(this compound) , have also been investigated for their potential anticancer properties. smolecule.com

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | MCF-7 (Human Breast Cancer) | Higher cytotoxic activity than 5-Fluorouracil | rjpbcs.com |

| N,N'-carbonylbis(N-ethylbenzamide) | MCF-7 and T47D (Human Breast Cancer) | Higher antitumor activity than hydroxyurea | wjpsonline.com |

| 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | U-87MG (Glioblastoma), PC-3 (Prostate Cancer) | Potent cytotoxic activity | nih.gov |

| 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | U-87MG (Glioblastoma), PC-3 (Prostate Cancer) | Potent cytotoxic activity | nih.gov |

Effects on Metabolic Pathways and Biological Macromolecules

Derivatives of this compound can influence various metabolic pathways and interact with biological macromolecules, which underpins their observed biological activities. solubilityofthings.comupr.edu The ability of the urea functional group to form hydrogen bonds and participate in other molecular interactions allows these compounds to bind to enzymes and other proteins, thereby modulating their function.

One of the well-documented effects of certain urea derivatives is the inhibition of photosynthetic electron transport. Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a potent inhibitor of Photosystem II (PSII) in plants and cyanobacteria. nih.govfrontiersin.org It blocks electron flow, which in turn affects downstream metabolic processes such as carbon fixation and nitrate reduction. frontiersin.orgresearchgate.net For example, in the red macroalga Gracilaria chilensis, Diuron significantly diminished the activity of nitrate reductase, a key enzyme in nitrogen metabolism, demonstrating a direct link between photosynthetic electron flow and nitrogen assimilation. researchgate.net

In sugarcane, residual levels of Diuron in the soil were found to significantly alter the activity of several critical enzymes involved in sugar metabolism even 25 months after application. upr.edu These enzymes included maltase, hexokinase, and various phosphatases, indicating a long-lasting impact on the plant's metabolic machinery. upr.edu

Furthermore, research has explored the use of urea derivatives to redirect metabolic flux. In the marine microalga Tetraselmis sp., 3-(3,4-dichlorophenyl)-1,1-dimethylurea was used as a chemical inhibitor to block the starch synthesis pathway in chloroplasts. nih.gov This manipulation aimed to redirect carbon flux towards the synthesis of fatty acids, which are valuable for biodiesel production. nih.gov

Some urea-thiourea hybrids have been shown to exert their effects through the PI3K pathway, a crucial signaling pathway that regulates inflammation and metabolism. These compounds were found to decrease the levels of phosphorylated (active) PI3K, highlighting their potential to modulate complex cellular signaling networks.

Role in Enzyme Studies and Protein Stability

This compound and its derivatives are valuable tools in biochemical research, particularly in studies related to enzyme activity and protein stability. chemimpex.comresearchgate.net

Protein Denaturation and Enzyme Activity Modulation

Substituted ureas, including this compound, are known for their ability to act as protein denaturants. researchgate.net The effectiveness of these compounds as denaturants tends to increase with the size of the hydrocarbon groups attached to the urea molecule. researchgate.net This property is useful in studies of protein folding and stability, allowing researchers to investigate the forces that maintain a protein's three-dimensional structure.

In addition to their role as general protein denaturants, specific urea derivatives can act as modulators of enzyme activity. chemimpex.com They can function as inhibitors by binding to the active site or allosteric sites of an enzyme, thereby altering its catalytic function. This inhibitory action is central to their potential as therapeutic agents.

For example, Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a widely used inhibitor in photosynthesis research. nih.govpnas.org It specifically blocks the electron transport chain at photosystem II, which has been instrumental in elucidating the mechanisms of photosynthesis. nih.gov Studies have shown that Diuron can inhibit the recovery of ribulose bisphosphate carboxylase (RuBPCase) activity in vivo, a key enzyme in carbon fixation. nih.govpnas.org

Furthermore, research on sugarcane has demonstrated that Diuron can have residual effects on a range of sugar-metabolizing enzymes, including maltase, hexokinase, and phosphatases, significantly altering their activity. upr.edu This highlights the broad impact that such compounds can have on cellular metabolism through enzyme modulation. upr.edu

The ability of urea derivatives to modulate enzyme activity is also being explored in the context of drug development. For instance, some derivatives have been investigated as inhibitors of proteases and kinases, enzymes that are critical in the progression of various diseases.

Cryoprotectant Properties

Certain urea derivatives, including 1,1-dimethylurea, have been investigated for their potential as cryoprotectants. solubilityofthings.com Cryoprotectants are substances that protect biological tissue from damage due to freezing. The ability of these compounds to form hydrogen bonds and their specific solubility properties are thought to contribute to their cryoprotective effects. While research in this area is ongoing, the potential use of urea derivatives in the preservation of biological samples is an area of active interest. solubilityofthings.com For example, 1,1-dimethylurea and its pharmaceutically acceptable salts have been mentioned in the context of stable freeze-dried pharmaceutical formulations.

Interactions with Biological Systems and Herbicidal Action

The biological activity of N,N-disubstituted ureas, the chemical class to which this compound belongs, is profoundly influenced by the nature of the substituents on the nitrogen atoms. While this compound itself is a structurally simple molecule, its core framework is foundational to a range of biologically active compounds, most notably herbicides. The primary mechanism of herbicidal action for this class of compounds is the disruption of fundamental biological processes within plant cells, particularly photosynthesis.

The herbicidal potency of substituted ureas is largely dependent on the presence of an aryl group attached to one of the nitrogen atoms, which is absent in the basic this compound structure. However, the N,N-diethyl moiety itself influences the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for its uptake, translocation, and interaction with biological targets within the plant. The general mode of action for herbicidal ureas involves binding to a specific protein within the photosynthetic apparatus, thereby blocking the electron flow necessary for energy production and ultimately leading to plant death.

Inhibition of Photosynthesis (e.g., Diuron Analogues)

The most well-documented biological effect of herbicidal phenylurea compounds is the potent and specific inhibition of photosynthesis. This action occurs within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Substituted ureas act as inhibitors of the photosynthetic electron transport (PET) chain. mdpi.commdpi.com

The specific target of these herbicides is the D1 protein, a core subunit of the PSII reaction center. They block the electron flow by displacing the native plastoquinone (QB) from its binding niche on the D1 protein. researchgate.net This interruption prevents the transfer of electrons from the primary quinone acceptor, QA, to QB, effectively halting the linear electron transport chain. researchgate.net This blockage leads to a cascade of damaging effects, including the cessation of ATP and NADPH production (the energy and reducing power needed for carbon fixation) and the generation of reactive oxygen species that cause photooxidative damage to chlorophylls and lipids, leading to cell death. researchgate.net

While this compound lacks the N-phenyl group typically required for high-potency herbicidal activity, its structure can be compared to highly active analogues like Diuron to understand the structural requirements for PSII inhibition. The N,N-dialkyl group (dimethyl in Diuron, diethyl in this compound) is a crucial part of the molecular structure for binding to the D1 protein.

| Compound Name | Structure | N1 Substituent | N1 Substituent | N3 Substituent | Primary Herbicidal Activity |

|---|---|---|---|---|---|

| This compound |  | Ethyl | Ethyl | Hydrogen | Not a commercial herbicide |

| Diuron |  | Methyl | Methyl | 3,4-dichlorophenyl | Potent PSII Inhibitor |

| Chlortoluron |  | Methyl | Methyl | 3-chloro-4-methylphenyl | PSII Inhibitor oup.com |

| Fenuron |  | Methyl | Methyl | Phenyl | PSII Inhibitor cambridge.org |

Metabolic Studies in Plants

When a herbicide is applied to a plant, its effectiveness and selectivity are often determined by the plant's ability to metabolize the compound. Plants possess enzymatic systems to detoxify foreign compounds (xenobiotics), including herbicides. The metabolism of substituted urea herbicides generally occurs in three phases.

Phase I: Transformation: The initial phase involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the herbicide molecule. For urea herbicides, the primary metabolic pathways are N-dealkylation and aryl hydroxylation, frequently catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov In the case of this compound, Phase I metabolism would be expected to involve the sequential removal of its ethyl groups (N-de-ethylation) to form N-ethylurea and subsequently urea.

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules like sugars (e.g., glucose) or glutathione. nih.gov This process, often carried out by glucosyltransferases (GTs) or glutathione S-transferases (GSTs), increases the water solubility of the molecule and further reduces its toxicity. mdpi.com

Phase III: Sequestration: The conjugated metabolite is transported and sequestered into cellular compartments, typically the vacuole, or incorporated into cell wall components, effectively removing it from biological activity. researchgate.net

Studies on commercially used urea herbicides like Diuron and Chlortoluron have confirmed that N-demethylation is a key step in their detoxification in tolerant plant species. oup.com For instance, tolerant crops can rapidly metabolize these herbicides, while susceptible weeds do so much more slowly, allowing the herbicide to reach and inhibit its target site. Although specific metabolic studies on this compound in plants are not extensively documented, its degradation would follow these established pathways for N,N-dialkyl ureas.

Mechanisms of Herbicide Resistance

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. For urea herbicides that inhibit PSII, two principal mechanisms of resistance have been identified: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.com

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene that codes for the herbicide's target protein. For PSII inhibitors, this is the chloroplast psbA gene, which encodes the D1 protein. researchgate.net Specific point mutations can alter the amino acid sequence of the D1 protein, changing the conformation of the herbicide-binding niche. This change reduces the binding affinity of the urea herbicide, rendering it less effective at blocking electron transport. A common mutation conferring resistance to some PSII inhibitors is a serine-to-glycine substitution at position 264 of the D1 protein. researchgate.net

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR for urea herbicides is enhanced metabolic resistance. nih.govucanr.edu Resistant weed biotypes have evolved to produce higher levels of detoxifying enzymes, particularly cytochrome P450s. nih.govhracglobal.com These enzymes rapidly break down the herbicide into non-toxic metabolites before it can accumulate in the chloroplasts. This mechanism is particularly problematic as it can confer cross-resistance to herbicides from different chemical classes but which are detoxified by the same enzyme system. hracglobal.com

| Resistance Mechanism | Description | Key Genes/Enzymes | Applicability to Urea Herbicides |

|---|---|---|---|

| Target-Site Resistance (TSR) | Alteration of the target protein, reducing herbicide binding affinity. | psbA gene (encoding D1 protein) | Well-documented for PSII-inhibiting herbicides. researchgate.net |

| Non-Target-Site Resistance (NTSR) - Metabolic | Enhanced rate of herbicide detoxification into non-toxic metabolites. | Cytochrome P450s (P450s), Glutathione S-transferases (GSTs) | A major mechanism of resistance in many weed species, conferring broad cross-resistance. nih.govhracglobal.com |

Analytical Methodologies for 1,1-diethylurea Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 1,1-diethylurea from complex mixtures. The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and the presence of potential interfering substances.